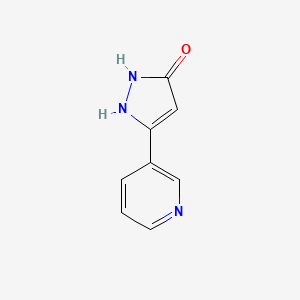

5-(3-pyridinyl)-1H-pyrazol-3-ol

Übersicht

Beschreibung

“5-(3-pyridinyl)-1H-pyrazol-3-ol” is a compound that contains a pyrazol ring and a pyridinyl group. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyridines are a class of compounds that consist of a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a [3+2] cycloaddition or similar process . The pyridinyl group could be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazol and pyridinyl rings. The exact structure would depend on the specific positions of these rings and any additional substituents .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazol and pyridinyl rings. These functional groups can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazol and pyridinyl rings. For example, these rings could influence the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

- Imidazo[1,5-a]pyridine derivatives serve as versatile scaffolds for materials science. Their unique chemical structure and optical behaviors make them valuable in designing optoelectronic devices. Researchers have explored their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic components .

- The discovery of anti-fibrotic drugs has attracted significant attention from organic and medicinal chemists. Imidazo[1,5-a]pyridine derivatives, including our compound of interest, have shown promise as potential anti-cancer agents. Researchers have synthesized novel derivatives and screened them against various cancer cell lines, including breast, lung, and prostate cancer. These compounds exhibit cytotoxic effects and may contribute to future cancer therapies .

- Imidazo[1,5-a]pyridine derivatives have emerged as valuable fluorescent emitters for confocal microscopy and imaging. Their unique optical properties allow precise visualization of cellular structures and processes. Researchers are exploring their use in live-cell imaging and diagnostics .

- Due to their chemical versatility, these compounds can be functionalized for sensor applications. Researchers have investigated their potential as chemical sensors, biosensors, and environmental sensors. Their sensitivity to specific analytes makes them promising candidates for detecting various substances .

- Imidazo[1,5-a]pyridine derivatives have become popular in synthetic chemistry. Researchers have employed multicomponent reactions, condensation reactions, intramolecular cyclizations, and other methodologies to access these compounds. Their synthetic accessibility opens up avenues for further exploration and modification .

- Understanding the biological properties of imidazo[1,5-a]pyridine derivatives is crucial. Researchers investigate their interactions with biological targets, such as enzymes, receptors, and proteins. These studies inform drug design and help identify potential therapeutic targets .

Materials Science and Optoelectronics

Anti-Cancer Drug Development

Confocal Microscopy and Imaging

Sensor Applications

Heterocyclic Synthesis Strategies

Biological Studies and Drug Targeting

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the expression of collagen , suggesting a potential interaction with collagen synthesis pathways.

Result of Action

Similar compounds have shown to effectively inhibit the expression of collagen , which could potentially lead to anti-fibrotic effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-4-7(10-11-8)6-2-1-3-9-5-6/h1-5H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVNMIJYSJVKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415432 | |

| Record name | ST4125729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridin-3-yl)-1H-pyrazol-5-ol | |

CAS RN |

90280-24-3 | |

| Record name | ST4125729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

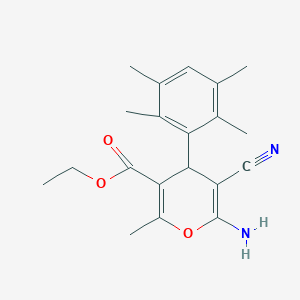

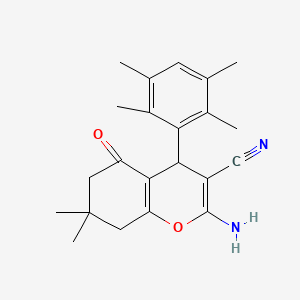

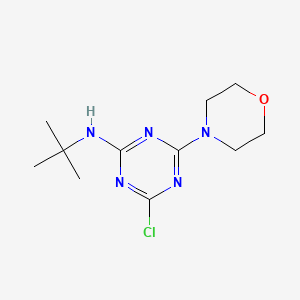

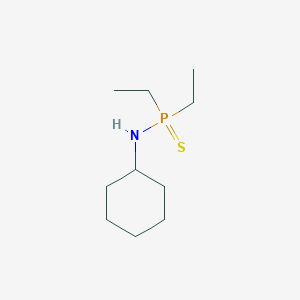

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819392.png)

![ethyl 6-amino-4-mesityl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3819406.png)

![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)

![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)

![2-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydro-1,3-naphthalenedicarbonitrile](/img/structure/B3819431.png)

![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)